3-Bromo-5-ethoxypyridine

Physical chemistry Process chemistry Handling and formulation

3-Bromo-5-ethoxypyridine (CAS 17117-17-8) is a heterocyclic building block comprising a pyridine ring with a bromine substituent at the 3-position and an ethoxy group at the 5-position. It belongs to the halogenated pyridine ether class and is supplied as a colorless to light yellow clear liquid at room temperature (mp 9 °C, bp 240 °C).

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 17117-17-8
Cat. No. B103567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethoxypyridine
CAS17117-17-8
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CN=C1)Br
InChIInChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3
InChIKeyFYUMRYNAZSTXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-ethoxypyridine (CAS 17117-17-8): Technical Baseline for Procurement & Scientific Selection


3-Bromo-5-ethoxypyridine (CAS 17117-17-8) is a heterocyclic building block comprising a pyridine ring with a bromine substituent at the 3-position and an ethoxy group at the 5-position. It belongs to the halogenated pyridine ether class and is supplied as a colorless to light yellow clear liquid at room temperature (mp 9 °C, bp 240 °C) . The compound is typically offered at ≥97.0% purity (GC, nonaqueous titration) by major research chemical suppliers and serves as a versatile intermediate in medicinal chemistry and materials science, particularly for cross-coupling reactions and kinase inhibitor programs .

Why 3-Bromo-5-ethoxypyridine Cannot Be Generically Substituted by In-Class Analogs


Halogenated ethoxypyridines are not functionally interchangeable despite sharing the pyridine core. Substitution of the 5-ethoxy group with methoxy, hydroxyl, chloro, or a second bromine atom alters physical state, lipophilicity, boiling range, and regiochemical reactivity in cross-coupling and metallation reactions . The ethoxy group provides a distinct balance of electronic effects and steric bulk compared to methoxy or hydroxyl, influencing both the rate and selectivity of downstream transformations such as Stille coupling or directed ortho-metalation [1]. Selecting an incorrect analog can lead to different reaction outcomes, purification challenges due to altered physical properties, or compromised pharmacokinetic profiles of final target molecules.

3-Bromo-5-ethoxypyridine: Quantitative Differential Evidence Against Closest Analogs


Liquid Physical State at Room Temperature vs. Solid Methoxy and Dibromo Analogs

3-Bromo-5-ethoxypyridine is a liquid at ambient temperature (melting point 9 °C), whereas its closest analog 3-bromo-5-methoxypyridine is a solid (mp 31–35 °C) and the precursor 3,5-dibromopyridine is a crystalline solid (mp 110–115 °C) . This liquid physical state eliminates the need for pre-dissolution or melting steps in continuous-flow or automated synthesis platforms and simplifies liquid-phase handling and dispensing .

Physical chemistry Process chemistry Handling and formulation

Higher Boiling Point Provides Wider Thermal Operating Window vs. Methoxy and Chloro Analogs

3-Bromo-5-ethoxypyridine exhibits a boiling point of 240 °C (lit.) , which is approximately 28 °C higher than 3-bromo-5-methoxypyridine (212.2 ± 20.0 °C at 760 mmHg) and approximately 45 °C higher than 3-bromo-5-chloropyridine (194.7 ± 20.0 °C at 760 mmHg) . This broader liquid range (231 °C between mp and bp) provides greater flexibility for reactions conducted at elevated temperatures without approaching the boiling point, reducing the risk of solvent or reagent loss under reflux conditions.

Thermal stability Reaction engineering Distillation and purification

Increased Lipophilicity (LogP) Relative to Methoxy Analog for Tuning Pharmacokinetic Properties

The computed octanol-water partition coefficient (LogP) for 3-bromo-5-ethoxypyridine is 2.24 , compared to 2.22 for 3-bromo-5-methoxypyridine . Although the absolute difference is modest (+0.02 LogP units), in the context of a complete drug-like molecule built upon this scaffold, the incremental lipophilicity contributed by the ethoxy versus methoxy group can cumulatively influence membrane permeability, metabolic stability, and off-target binding profiles of final drug candidates .

Medicinal chemistry Drug design ADME optimization

Selective Monofunctionalization from Symmetric 3,5-Dibromopyridine Enables Orthogonal Reactivity

3-Bromo-5-ethoxypyridine is accessed via selective mono-ethoxylation of 3,5-dibromopyridine, preserving one bromine substituent for subsequent cross-coupling or metallation reactions . In contrast, 3,5-dibromopyridine presents two chemically equivalent bromine sites, making selective mono-functionalization challenging without statistical mixtures. The ethoxy group at the 5-position electronically deactivates the ring toward further nucleophilic aromatic substitution at that site while leaving the 3-bromo position available for palladium-catalyzed transformations (Suzuki, Stille, Negishi, Buchwald-Hartwig) [1]. This built-in orthogonality is not present in 3-bromo-5-chloropyridine, where both halogens can participate in cross-coupling with differential but not absolute selectivity [2].

Synthetic methodology Regioselectivity Building block strategy

Documented Utility as a Key Intermediate in Kinase Inhibitor Patent Literature

3-Bromo-5-ethoxypyridine is explicitly cited as a synthetic intermediate in patent applications covering ATR kinase inhibitors (Vertex Pharmaceuticals, JP2016512816A / US20130089624A1) [1], and pyridine derivatives bearing the 5-ethoxy-3-substituted motif appear in BindingDB with measured inhibitory activity against FLT3 (IC₅₀ = 17 nM) [2] and c-KIT (IC₅₀ < 100 nM) [3] kinases. These patents and bioactivity records establish the compound as a privileged building block for kinase-targeted drug discovery, a field where the choice of halogen/ether substitution pattern on the pyridine core directly impacts potency and selectivity profiles.

Kinase inhibition Medicinal chemistry Patent analysis

Favorable Density and Refractive Index for Process Monitoring and Scale-Up

3-Bromo-5-ethoxypyridine exhibits a specific gravity of 1.48 (20/20) and refractive index of 1.56 , values that differ substantially from its precursor 3,5-dibromopyridine (density ~2.059 g/cm³, refractive index ~1.5800) and its methoxy analog (density ~1.53 g/cm³, refractive index ~1.543) . These measurable differences in bulk physical properties provide convenient in-process quality control checkpoints (e.g., refractive index or density measurement) to confirm product identity and purity without requiring full chromatographic or spectroscopic analysis.

Process analytical technology Scale-up Quality control

3-Bromo-5-ethoxypyridine: Optimal Application Scenarios Based on Verified Differential Evidence


Automated Parallel Synthesis and Continuous-Flow Medicinal Chemistry

The liquid physical state of 3-bromo-5-ethoxypyridine at ambient temperature (mp 9 °C) [1] makes it directly compatible with automated liquid-handling workstations and continuous-flow reactor setups. Unlike its solid methoxy analog (mp 31–35 °C) , no pre-warming or dissolution in co-solvent is required, reducing cycle time and eliminating potential variability introduced by incomplete dissolution. This physical property advantage is particularly valuable in high-throughput medicinal chemistry environments where dozens to hundreds of coupling reactions are executed in parallel using aryl halide building blocks.

High-Temperature Cross-Coupling Reactions Requiring Extended Thermal Stability

With a boiling point of 240 °C [1]—substantially higher than 3-bromo-5-methoxypyridine (212.2 °C) and 3-bromo-5-chloropyridine (194.7 °C) [2]—this compound is the preferred choice for palladium-catalyzed coupling reactions (Suzuki, Stille, Negishi) conducted at elevated temperatures (e.g., 130–180 °C). The wider margin between reaction temperature and boiling point minimizes evaporative loss and maintains consistent reactant concentration, leading to more reproducible yields in multi-step synthetic sequences.

Kinase Inhibitor Lead Optimization Where Lipophilicity Tuning Is Critical

The ethoxy group provides a subtle increase in lipophilicity (LogP 2.24) [1] compared to the methoxy analog (LogP 2.22) , offering medicinal chemists a fine-tuning tool for ADME property optimization in kinase inhibitor programs. Patents from Vertex Pharmaceuticals explicitly employ 3-bromo-5-ethoxypyridine as an intermediate for ATR kinase inhibitors [2], and derivatives incorporating the 5-ethoxy-3-substituted pyridine motif demonstrate potent activity against clinically relevant kinases including FLT3 (IC₅₀ = 17 nM) [3] and c-KIT (IC₅₀ < 100 nM) [4].

Orthogonal Building Block Strategy in Convergent Synthetic Routes

The inherent orthogonality of the ethoxy (inert under most cross-coupling conditions) and bromine (highly reactive) substituents enables convergent synthetic strategies where the C3-bromo position is selectively elaborated via palladium-catalyzed coupling while the C5-ethoxy group remains intact [1]. This is a distinct advantage over 3,5-dibromopyridine, which requires careful stoichiometric control to avoid statistical mixtures of mono- and bis-functionalized products . The compound has been demonstrated to undergo Stille coupling with bis(tri-n-butyltin) to yield 3-ethoxy-5-(tri-n-butylstannyl)pyridine, a versatile intermediate for further diversification [1].

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